4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Description
4-Amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS: 1909294-50-3) is a pyrazolone derivative characterized by a bicyclic structure with a phenyl group at the 5-position and an amino group at the 4-position. The dihydrochloride salt enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications . The compound’s molecular formula is C₉H₁₁Cl₂N₃O, with a calculated molecular weight of 247.11 g/mol (based on stoichiometric analysis). Its synthesis and characterization likely employ techniques such as X-ray crystallography (using SHELX programs ) and spectroscopic methods (NMR, IR) .
Properties
IUPAC Name |
4-amino-5-phenyl-1,2-dihydropyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6;;/h1-5H,10H2,(H2,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFGCHEPKXZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent chlorination to obtain the dihydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Amino Group
The 5-NH₂ group exhibits higher nucleophilic reactivity than the 1-NH group due to electronic and steric factors . This site participates in:
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Acylation : Reacts with acetyl chloride or acetic anhydride to form 4-acetamido derivatives. For example, treatment with acetic anhydride in ethanol yields 4-acetamido-5-phenyl-2,3-dihydro-1H-pyrazol-3-one.
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Sulfonylation : Forms sulfonamide derivatives when treated with arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) .
Key Reaction Table
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Pyrazolo[3,4-b]pyridines : Condensation with β-diketones (e.g., acetylacetone) under acidic conditions forms tricyclic systems via intramolecular cyclization .
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Spirocycloalkanediones : Microwave-assisted reactions with cyclic β-diketones (e.g., indandione) yield spiro-fused pyrazolo-pyridines .
Example Pathway :
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes regioselective substitution:
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Bromination : Electrophilic bromination at the para position of the phenyl group using Br₂/FeBr₃ .
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta/para positions .
Reactivity Notes :
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Electron-donating groups on the phenyl ring enhance EAS rates.
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Steric hindrance from the pyrazole ring directs substitution to the para position .
Condensation Reactions
The ketone group at position 3 participates in Knoevenagel condensations:
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With aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones .
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With malononitrile in ethanol yields cyano-substituted derivatives, useful in synthesizing bioactive analogs .
Mechanism :
Salt-Formation and pH-Dependent Behavior
As a dihydrochloride salt, the compound undergoes reversible protonation:
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Deprotonation : Neutralization with NaOH releases the free base, enhancing solubility in organic solvents.
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Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the amino and carbonyl groups .
Stability Considerations :
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The hydrochloride form improves stability during storage but may hydrolyze under strongly basic conditions.
Oxidation and Reduction
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant for conditions characterized by chronic inflammation. The exact mechanisms are still under investigation, but preliminary data indicate a promising avenue for therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains. Derivatives of pyrazole compounds have been noted for their efficacy against pathogens, suggesting that this compound could be developed into an effective antimicrobial agent .
Antioxidant Activity
Oxidative stress is a contributing factor in many diseases. Compounds containing the pyrazole structure have been evaluated for their antioxidant capabilities. Studies indicate that this compound can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby providing protective effects against oxidative damage .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Research : A study involving A549 and MCF-7 cell lines demonstrated significant cytotoxicity at low concentrations, indicating its potential as a lead compound for developing new anticancer therapies.
- Inflammation Models : In vitro assays have shown that this compound can reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory conditions .
- Antimicrobial Testing : The compound was tested against several bacterial strains, with results showing effective inhibition of growth, supporting its development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride with structurally related pyrazolone derivatives and dihydrochloride salts:
Structural and Functional Analysis
In contrast, the piperidin-4-yl group in the American Elements compound introduces a cyclic amine, likely improving solubility via protonation . The methyl group in the 3-aminophenyl derivative (CAS: 292151-88-3) may sterically hinder metabolic degradation, a feature advantageous in drug design .
Dihydrochloride Salt Utility: Dihydrochloride salts are preferred for their hygroscopic nature and enhanced solubility in acidic environments, as noted in capmatinib dihydrochloride’s pH-dependent solubility profile . This property is critical for oral drug formulations.
Analytical Characterization: Compounds like these are typically analyzed using X-ray powder diffraction (XRPD) for polymorph identification and SHELXL for crystal structure refinement . For example, capmatinib dihydrochloride’s non-chiral structure and polymorphism were confirmed via XRPD .
Biological Activity
4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a heterocyclic compound belonging to the pyrazolone class. Its unique structure, featuring an amino group and a phenyl group attached to a dihydropyrazolone ring, has led to significant interest in its potential biological activities. This compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 248.11 g/mol. The compound is synthesized through the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and chlorination to yield the dihydrochloride salt form .
| Property | Value |
|---|---|
| Molecular Formula | C9H11Cl2N3O |
| Molecular Weight | 248.11 g/mol |
| CAS Number | 1808378-40-6 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity through its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB and MAPK signaling pathways .
Anticancer Potential
In cancer research, this compound has been evaluated for its potential to induce apoptosis in cancer cells. Studies suggest that it may interfere with cell cycle progression and promote cell death in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits COX enzymes, leading to decreased production of prostaglandins involved in inflammation.
- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cell Cycle Interference : It may disrupt the normal cell cycle in cancer cells, leading to apoptosis.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested.
Anti-inflammatory Research
A pharmacological study assessed the anti-inflammatory effects of this pyrazolone derivative in a murine model of inflammation. The results showed significant reduction in paw edema and inflammatory markers when treated with the compound .
Anticancer Evaluation
In vitro assays conducted on several cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent against malignancies .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol | High | Moderate | High |
| 4-amino-1,5-dimethyl-2-phenylpyrazolone | Moderate | Low | Moderate |
| 4-amino-3-methyl-1-phenylpyrazolin | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride with high purity?
- Methodology : Optimize synthesis via reflux of 5-phenyl-2,3-dihydro-1H-pyrazol-3-one precursors with ammonia or ammonium chloride under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures. Validate purity using HPLC (high-performance liquid chromatography) with UV detection and confirm structural integrity via H/C NMR and elemental analysis .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, leveraging its robust algorithms for handling hydrogen bonding networks and anisotropic displacement parameters . For visualization, WinGX and ORTEP are recommended for generating publication-ready figures .
Q. What analytical techniques are critical for assessing purity and identifying impurities?
- Methodology : Combine chromatographic (HPLC, LC-MS) and spectroscopic methods (FT-IR, NMR). For trace impurities, mass spectrometry (HRMS) and differential scanning calorimetry (DSC) can detect degradation products. Cross-reference with pharmacopeial standards (e.g., EP/BP guidelines) for impurity profiling .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?
- Methodology : Validate refinement parameters using multiple software (e.g., SHELXL vs. Olex2). Apply Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding patterns. Cross-validate with spectroscopic data (e.g., IR for hydrogen-bonded O–H or N–H stretches) .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Methodology : Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via in-situ Raman spectroscopy. For antimicrobial derivatives, introduce substituents at the 5-phenyl position to modulate lipophilicity and bacterial membrane penetration .
Q. How can computational modeling predict intermolecular interactions in co-crystals or zwitterionic tautomers?
- Methodology : Use density functional theory (DFT) to calculate electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) can predict binding affinities for biological targets. For co-crystallization studies, graph-set analysis (R(8) motifs) identifies recurrent hydrogen-bonding patterns .
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial efficacy against multidrug-resistant pathogens?
- Methodology : Perform minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Compare efficacy against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Use time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Include octenidine dihydrochloride as a cationic antiseptic control .
Q. How can solubility challenges in biological assays be addressed without compromising stability?
- Methodology : Use co-solvents (DMSO ≤1% v/v) or prepare stable salt forms (e.g., mesylate or tartrate). For in vivo studies, nanoformulation (liposomes or cyclodextrin complexes) enhances bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .
Tables for Key Data
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
